6-Oxa-2-azaspiro[4.5]decane
Overview
Description
6-Oxa-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 6-Oxa-2-azaspiro[4.5]decane involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under mild conditions and yields the desired spirocyclic compound . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available reagents and mild reaction conditions makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
6-Oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It has shown promise as a precursor for drugs targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different substituents, leading to varied biological activities.
2,8-Diazaspiro[4.5]decane: Contains an additional nitrogen atom, which can alter its chemical and biological properties.
2-Oxa-7-azaspiro[4.4]nonane: A smaller spirocyclic compound with different ring sizes, affecting its reactivity and applications.
Uniqueness
6-Oxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which provides a balance of rigidity and flexibility. This makes it an excellent scaffold for drug discovery and the development of biologically active molecules .
Properties
IUPAC Name |
6-oxa-2-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSHNHWJCXQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717330 | |
Record name | 6-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86423-15-6 | |
Record name | 6-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold described in the research?
A1: The research highlights a novel method for synthesizing the this compound scaffold using a rhodium(II)-catalyzed spirocyclization reaction. [] This reaction involves cyclic α-diazocarbonyl compounds reacting with tetrahydrofuran, a common organic solvent. The reaction proceeds through a unique mechanism involving a rhodium carbene intermediate and an oxonium ylide, ultimately leading to the expansion of the tetrahydrofuran ring and formation of the desired spirocyclic structure. [] This approach offers a new route to this medicinally relevant scaffold, potentially enabling the development of novel compounds for therapeutic applications.
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